
Olmesartan lactone
Overview
Description
Olmesartan lactone impurity is a cyclic ester impurity of Olmesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension . This impurity is formed during the synthesis of Olmesartan and is often monitored to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of Olmesartan lactone impurity involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the lactone ring. Industrial production methods often involve multi-step synthesis processes, including the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Chemical Reactions Analysis
Olmesartan lactone impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include various derivatives of the lactone impurity, which can be further analyzed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Scientific Research Applications
Olmesartan lactone impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Olmesartan.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Monitored in pharmaceutical formulations to ensure the safety and efficacy of Olmesartan-based medications.
Industry: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of Olmesartan lactone impurity is closely related to that of Olmesartan. As an angiotensin II receptor antagonist, it blocks the binding of angiotensin II to the AT1 receptors in vascular smooth muscles. This action reduces vasoconstriction and decreases peripheral resistance, leading to lower blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Olmesartan lactone impurity can be compared with other similar compounds, such as:
Olmesartan Medoxomil Impurity B: Another impurity formed during the synthesis of Olmesartan, with similar chemical properties and applications.
Olmesartan gamma-Lactone: A related compound with a similar lactone structure, used in similar analytical and research applications.
The uniqueness of this compound impurity lies in its specific formation during the synthesis of Olmesartan and its role in ensuring the purity and efficacy of the final pharmaceutical product .
Biological Activity
Olmesartan lactone, a metabolite of olmesartan medoxomil, is primarily recognized for its role as an angiotensin II receptor antagonist, which is crucial in the management of hypertension. The compound exhibits various biological activities that influence cardiovascular health and gastrointestinal function. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Olmesartan functions by selectively blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a subsequent reduction in blood pressure. The binding affinity of olmesartan for AT1 receptors is significantly higher than for AT2 receptors, making it an effective antihypertensive agent. The mechanism can be summarized as follows:
- Receptor Binding : Olmesartan binds to AT1 receptors, inhibiting angiotensin II-induced vasoconstriction.
- Physiological Effects : This inhibition results in decreased aldosterone secretion and reduced vascular resistance, promoting lower blood pressure levels.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:
Parameter | Details |
---|---|
Bioavailability | Approximately 26% (food does not affect absorption) |
Volume of Distribution | ~17 L (high affinity for plasma proteins) |
Metabolism | Undergoes ester hydrolysis to become active |
Clearance | Total plasma clearance ~1.3 L/h; renal clearance ~0.6 L/h |
Half-life | 10 to 15 hours |
Olmesartan is predominantly eliminated unchanged in urine (35-50%) and through feces.
Antihypertensive Effects
Olmesartan has been extensively studied for its antihypertensive effects. A pooled analysis involving 156,682 hypertensive patients demonstrated that:
- Responder Rate : Approximately 90% of patients responded positively to treatment.
- Blood Pressure Targets : Achieved in 52.8% of patients without risk factors and in 35.7% overall .
Olmesartan-Induced Enteropathy
A rare but significant side effect associated with olmesartan is drug-induced enteropathy, characterized by severe diarrhea and weight loss. Case studies have shown:
- Symptoms typically manifest after prolonged use (average onset ~3.1 years).
- Cessation of olmesartan leads to symptom resolution in most cases .
In one documented case, a patient experienced profound diarrhea and weight loss attributed to olmesartan use. After discontinuation, symptoms improved significantly within three weeks .
Research Findings on this compound
Recent studies have highlighted the role of paraoxonase 1 (PON1) as a major bioactivating hydrolase for olmesartan:
Q & A
Basic Research Questions
Q. What is the structural and functional significance of Olmesartan lactone in hypertension research?
this compound is a cyclic ester derivative and a known impurity of Olmesartan, an angiotensin II receptor (AT1R) antagonist. Its structural distinction lies in the lactone ring formation, which alters pharmacokinetic properties compared to the parent compound. Functionally, it serves as a critical reference standard in analytical workflows to assess purity and stability of Olmesartan formulations. Researchers should employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to distinguish it from Olmesartan medoxomil, ensuring accurate quantification .
Q. How is this compound synthesized, and what are the key challenges in its purification?
Synthesis typically involves intramolecular esterification under acidic or enzymatic conditions. The lactone ring forms via nucleophilic attack of a hydroxyl group on a carbonyl carbon. Key challenges include controlling reaction kinetics to avoid side products (e.g., oligomers) and optimizing chromatographic purification (e.g., reverse-phase HPLC) to separate the lactone from unreacted intermediates. Researchers should monitor reaction progress using FT-IR to track lactone-specific carbonyl peaks (~1,750 cm⁻¹) and confirm purity via nuclear magnetic resonance (NMR) .
Q. What experimental models are used to study the pharmacological effects of this compound?
In vitro models include AT1R binding assays using radiolabeled angiotensin II in cell lines (e.g., HEK293 transfected with human AT1R). In vivo, hypertensive rodent models (e.g., spontaneously hypertensive rats) are employed to compare blood pressure modulation by this compound versus its parent drug. Dose-response studies should account for lactone hydrolysis in physiological conditions, which may regenerate active Olmesartan, complicating data interpretation .
Advanced Research Questions
Q. How do researchers resolve contradictions in clinical data regarding this compound’s association with enteropathy?
A 2016 Korean nationwide cohort study (n=108,559) found no significant association between Olmesartan and enteropathy (adjusted rate ratio: 0.33; 95% CI: 0.10–1.09), contrasting earlier reports in Western populations. Methodologically, such discrepancies may arise from genetic differences (e.g., HLA haplotypes affecting drug metabolism) or diagnostic variability. Researchers should conduct meta-analyses stratified by ethnicity and adjust for confounders like concomitant medication use (e.g., NSAIDs) .
Q. What advanced analytical techniques are used to characterize this compound impurities in drug formulations?
For trace-level detection (<0.1% w/w), ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS provides high resolution and mass accuracy. Stability-indicating methods (e.g., forced degradation studies under heat, light, and humidity) validate specificity. Researchers must comply with ICH Q3A/B guidelines, reporting impurity profiles in supplementary data to ensure reproducibility .
Q. How can Quality by Design (QbD) principles optimize the formulation of Olmesartan medoxomil to minimize lactone impurity formation?
QbD workflows involve defining critical quality attributes (CQAs, e.g., lactone content ≤0.2%) and identifying critical process parameters (CPPs, e.g., pH, excipient ratios). A 2019 study used a central composite design to optimize lipidic nanoemulsions, reducing lactone formation by 40% through controlled ester hydrolysis. Statistical tools like partial least squares (PLS) regression model interactions between CPPs and CQAs, enabling robust formulation design .
Q. What mechanistic insights explain the preferential formation of this compound over alternative cyclic byproducts?
The five-membered lactone ring is kinetically favored due to lower ring strain compared to six-membered analogs. Computational studies (e.g., density functional theory) reveal transition-state stabilization via intramolecular hydrogen bonding between the ester carbonyl and adjacent hydroxyl groups. Experimental validation involves synthesizing isotopically labeled analogs (e.g., ¹⁸O-tagged) to track oxygen migration during cyclization .
Q. Methodological Considerations
Q. How should researchers design cohort studies to assess long-term safety of this compound?
- Population Selection : Use propensity score matching to balance covariates (e.g., age, comorbidities) between Olmesartan and comparator groups (e.g., ACE inhibitors).
- Endpoint Definition : Adopt standardized criteria for enteropathy (e.g., histopathological confirmation of villous atrophy).
- Data Sources : Leverage national health databases (e.g., Korean NHIS) for longitudinal follow-up, but validate outcomes via manual chart reviews to reduce misclassification bias .
Q. What statistical approaches address variability in lactone quantification across laboratories?
Properties
IUPAC Name |
6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNVWFXORBZQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233966 | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849206-43-5 | |
Record name | Olmesartan lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849206435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmesartan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMESARTAN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML390S782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.